4-[2-(Dodecanoylamino)phenoxy]phthalic acid

Amphiphilic monomers Colloidal properties Hydrophobic parameter

4-[2-(Dodecanoylamino)phenoxy]phthalic acid (molecular formula C₂₆H₃₃NO₆; molecular weight approximately 455.5 g/mol) is a synthetic aromatic dicarboxylic acid belonging to the substituted phthalic acid class. It features a phthalic acid backbone connected via an ether linkage to a phenoxy group that is further substituted with a dodecanoylamino (lauroyl) moiety.

Molecular Formula C26H33NO6
Molecular Weight 455.5 g/mol
Cat. No. B11110014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dodecanoylamino)phenoxy]phthalic acid
Molecular FormulaC26H33NO6
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC1=CC=CC=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C26H33NO6/c1-2-3-4-5-6-7-8-9-10-15-24(28)27-22-13-11-12-14-23(22)33-19-16-17-20(25(29)30)21(18-19)26(31)32/h11-14,16-18H,2-10,15H2,1H3,(H,27,28)(H,29,30)(H,31,32)
InChIKeyIAZMKIHAFFODCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Dodecanoylamino)phenoxy]phthalic Acid: Procurement-Relevant Structural and Chemical Class Baseline


4-[2-(Dodecanoylamino)phenoxy]phthalic acid (molecular formula C₂₆H₃₃NO₆; molecular weight approximately 455.5 g/mol) is a synthetic aromatic dicarboxylic acid belonging to the substituted phthalic acid class [1]. It features a phthalic acid backbone connected via an ether linkage to a phenoxy group that is further substituted with a dodecanoylamino (lauroyl) moiety. This dual amide–ether architecture combines a hydrophilic dicarboxylic acid head with a hydrophobic C12 alkyl tail, making the molecule structurally analogous to amphiphilic monomers used in high-performance polymer synthesis and to lipid-modified bioactive probes [2]. The compound is primarily encountered as a custom-synthesis research chemical and specialty monomer, rather than a commodity intermediate, which imposes specific requirements on sourcing purity, characterization documentation, and batch-to-batch consistency.

Why 4-[2-(Dodecanoylamino)phenoxy]phthalic Acid Cannot Be Replaced by Generic Aminophenoxyphthalic Acid Monomers


The critical dodecanoylamino substituent on the phenoxy ring fundamentally alters the physicochemical profile of the phthalic acid monomer in ways that generic, unsubstituted aminophenoxyphthalic acids cannot replicate. The C12 acyl chain introduces significant hydrophobicity and amphiphilic character, which directly impacts solubility, self-assembly behavior, polymer chain packing, and interfacial activity [1]. In polymer chemistry, where the parent compound 4-aminophenoxyphthalic acid is used as an AB-type monomer for polyimides, the long alkyl chain on the acylated derivative is expected to modify the glass transition temperature, solubility in organic solvents, and mechanical flexibility of the resulting polymer [2]. In biological contexts, the dodecanoyl group is a well-established lipid anchor that can enhance membrane partitioning and protein-binding avidity, a property absent in the non-acylated analog. Therefore, procuring the non-acylated analog or a shorter-chain variant will not recapitulate the same material or biological performance, and the specific C12 chain length is a critical parameter that cannot be inferred from generic class behavior.

4-[2-(Dodecanoylamino)phenoxy]phthalic Acid: Head-to-Head Quantitative Differentiation Evidence


Critical Micelle Concentration (CMC) and Hydrophobic Parameter Comparison for N-Dodecanoylamino Acid Derivatives

Differential hydrophobicity can be inferred from class-level data on N-dodecanoylamino acids. The hydrophobic parameter (log P or chromatographic hydrophobicity index) for N-dodecanoylamino acids has been experimentally determined via reverse-phase liquid chromatography and correlated with critical micelle concentration (CMC) values of their sodium salts. In a study of N-acylamino acids, the C12 (dodecanoyl) chain length produced a hydrophobic parameter that correlated with a CMC in the millimolar range (approximately 1–10 mM), which is significantly lower (more hydrophobic) than that of shorter-chain analogs such as N-octanoylamino acids (CMC > 10 mM) [1]. Although direct CMC data for the exact phthalic acid derivative are not available, the dodecanoylamino group in the target compound is the dominant hydrophobic driver, and its contribution can be quantitatively approximated from this validated class-level correlation.

Amphiphilic monomers Colloidal properties Hydrophobic parameter

Polyimide Thermal and Solubility Properties: Effect of Pendant vs. Unsubstituted Aminophenoxyphthalic Acid Monomers

The unsubstituted 4-aminophenoxyphthalic acid monomer produces polyimides with limited solubility in common organic solvents, often requiring aggressive solvents such as m-cresol for processing [1]. Introducing a bulky, flexible dodecanoylamino pendant group is a known structural strategy to disrupt chain packing and enhance solubility. In analogous systems, polyimides derived from long-chain diamine monomers such as α,ω-di(4-aminophenoxy)dodecane were soluble in strong polar aprotic solvents (e.g., NMP, DMF, DMAc), whereas those from shorter-chain or rigid diamines were insoluble [2]. By extension, the dodecanoylamino-substituted phthalic acid monomer is expected to yield polyimides with markedly improved solubility compared to those from the parent 4-aminophenoxyphthalic acid, although direct comparative data for this exact monomer-polymer pair are not yet published.

High-performance polymers Polyimide solubility AB-type monomers

Biological Membrane Partitioning Potential: Dodecanoylamino vs. Acetylamino or Free Amino Phenoxyphthalic Acids

No direct membrane partition coefficient (log Kₘ) is available for 4-[2-(dodecanoylamino)phenoxy]phthalic acid. However, the dodecanoylamino (lauroyl) group is a validated lipid anchor that increases membrane affinity by approximately 2–3 orders of magnitude compared to an acetyl group, as demonstrated in peptide and small-molecule conjugate systems . The N-acylated phenoxyphthalic acid scaffold therefore provides a modular lipid-anchoring functionality that the free amine or N-acetyl analog cannot offer. In related acylamino acid series, the C12 chain confers a calculated log P increase of approximately 3–4 units over the C2 (acetyl) derivative, translating to a theoretical 1,000- to 10,000-fold higher partition into lipid bilayers or hydrophobic binding pockets [1].

Membrane partitioning Drug delivery Lipid anchor

Optimal Use Cases for Procuring 4-[2-(Dodecanoylamino)phenoxy]phthalic Acid Based on Quantitative Differentiation


Synthesis of Organo-Soluble, Flexible-Backbone Polyimides via AB-Type Polycondensation

Leveraging the predicted solubility advantage established in Section 3, this monomer is best deployed in the direct polycondensation synthesis of polyimides where solution processability in common polar aprotic solvents (NMP, DMF) is required. The dodecanoylamino pendant disrupts interchain packing, enabling film formation by spin-coating or doctor-blading without the need for high-boiling, toxic solvents like m-cresol. This makes the compound relevant for flexible electronics, dielectric layers, and composite matrices where processing simplicity is paramount [1].

Amphiphilic Building Block for Self-Assembled Nanocarriers and Lipid-Polymer Hybrids

The class-level CMC inference (Section 3) indicates that the dodecanoylamino group will drive self-assembly at low concentrations. This positions the compound as a candidate for constructing micellar or vesicular structures where the phthalic acid headgroup can be further functionalized or crosslinked. Potential uses include pH-responsive drug delivery vehicles and templating agents for mesoporous materials, where the C12 chain length provides a balance between assembly stability and dynamic exchange [2].

Lipid-Anchored Fluorescent or Affinity Probe Synthesis

Based on the membrane partitioning evidence in Section 3, the compound's dodecanoylamino group can serve as a lipid anchor for probe molecules. The phthalic acid moiety provides two carboxyl handles for further conjugation to fluorophores, biotin, or chelating agents. This enables the creation of membrane-targeted imaging agents or affinity probes where the C12 anchor ensures prolonged membrane residence time compared to short-chain alternatives, a critical requirement for studying lipid raft dynamics or membrane protein interactions .

Specialty Surfactant or Interface Modifier for Coatings and Adhesives

The quantitative hydrophobicity difference between the C12 and shorter-chain analogs (Section 3) supports the use of this compound as a reactive surfactant in emulsion polymerization or as a surface modifier in epoxy and polyurethane formulations. The phthalic acid functionality can be incorporated into the polymer backbone, permanently anchoring the hydrophobic C12 tail at the interface and imparting water repellency or anti-fouling properties that a C8 or C2 analog cannot achieve at equivalent molar incorporation [1].

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